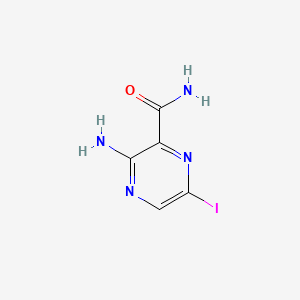

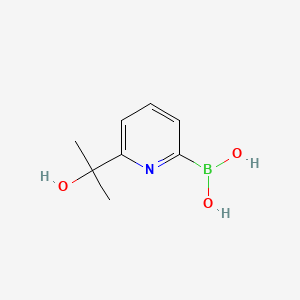

methyl 4-ethyl-1H-imidazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

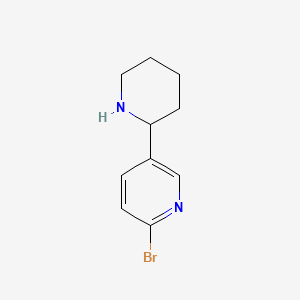

Methyl 4-ethyl-1H-imidazole-5-carboxylate, also known as MEEIC, is a carboxylic acid ester found in many organic compounds. It is used in a variety of applications, such as a catalyst for organic synthesis, a reagent for the preparation of a variety of organic compounds, and a precursor for the production of a variety of pharmaceuticals. MEEIC has been studied extensively for its potential uses in the scientific research and laboratory settings.

Aplicaciones Científicas De Investigación

Antitumor Activity and Cancer Research

Imidazole derivatives, including structures similar to methyl 4-ethyl-1H-imidazole-5-carboxylate, are extensively studied for their antitumor properties. These compounds are involved in synthesizing new drugs aimed at treating various types of cancer. For instance, temozolomide, an imidazotetrazine derivative, shows significant antitumor activity due to its DNA-methylating capabilities, indicating the potential for imidazole compounds in cancer therapy (Barone, Maurizi, Tamburrini, & Riccardi, 2006). Similarly, a review of imidazole derivatives highlights their importance in the search for new antitumor drugs and the synthesis of compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Corrosion Inhibition

Imidazole derivatives are also recognized for their role in corrosion inhibition, particularly for protecting metals like copper in various environments. The chemical structure of these compounds, featuring a heterocyclic ring and potential for adsorption onto metal surfaces, makes them suitable as corrosion inhibitors. Research into compounds such as tolyltriazole, an imidazole derivative, demonstrates their effectiveness in inhibiting the corrosion of copper immersed in different solutions (Walker, 1976).

Chemical Synthesis and Material Science

The versatility of imidazole derivatives extends into the synthesis of heterocycles and other complex molecules, underlining their utility in organic chemistry and material science. For instance, the synthesis of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, a process involving imidazole derivatives, showcases their application in creating various classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Therapeutic Research Beyond Oncology

Beyond antitumor activity, imidazole derivatives are explored for a broad spectrum of therapeutic applications. Their role in synthesizing compounds with antiviral, antimicrobial, and anti-inflammatory properties exemplifies the wide-ranging potential in medicinal chemistry. A comprehensive review of imidazole derivatives underscores their significance in developing new therapeutic agents with diverse pharmacological activities (Sharma, Kumar, Kharb, Kumar, Sharma, & Pathak, 2016).

Propiedades

IUPAC Name |

methyl 5-ethyl-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-6(7(10)11-2)9-4-8-5/h4H,3H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGWRKLREBFVDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665089 |

Source

|

| Record name | Methyl 5-ethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-ethyl-1H-imidazole-5-carboxylate | |

CAS RN |

197574-43-9 |

Source

|

| Record name | Methyl 5-ethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)